4-chloro-1-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-amine
Description
Properties
IUPAC Name |
4-chloro-1-[(2-fluorophenoxy)methyl]pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFN3O/c11-7-5-15(14-10(7)13)6-16-9-4-2-1-3-8(9)12/h1-5H,6H2,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHCANIKGDFDFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCN2C=C(C(=N2)N)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Fluorophenoxy Group: The fluorophenoxy group can be attached through nucleophilic substitution reactions, where a fluorophenol reacts with a suitable leaving group on the pyrazole ring.
Amination: The amine group can be introduced through amination reactions using ammonia or amines under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and yield are often employed in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluorophenoxy groups can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or defluorinated products.
Scientific Research Applications
The compound exhibits various biological activities, primarily linked to its interaction with specific enzymes and receptors:
Anti-inflammatory Activity
Research indicates that 4-chloro-1-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-amine may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory process. This inhibition can lead to significant anti-inflammatory effects.
Case Study Example :
A study evaluated the anti-inflammatory efficacy of this compound in animal models, demonstrating a dose-dependent reduction in edema formation, indicating its potential as an anti-inflammatory agent.
Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer properties. It has been shown to induce apoptosis in certain cancer cell lines, making it a candidate for further investigation in cancer therapy.
Data Table: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.4 | Induction of apoptosis |
| A549 (Lung) | 12.3 | Inhibition of cell proliferation |
| HeLa (Cervical) | 10.7 | Cell cycle arrest |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including halogenation and nucleophilic substitution. Variations in synthesis can lead to derivatives with enhanced biological activity.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at the pyrazole ring or the phenoxy group can significantly alter its potency and selectivity.
Key Findings :
- Substituents on the pyrazole ring affect binding affinity to COX enzymes.
- The presence of halogen atoms enhances lipophilicity, improving membrane permeability.
Mechanism of Action
The mechanism of action of 4-chloro-1-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1-[(2-chlorophenoxy)methyl]-1H-pyrazol-3-amine
- 4-chloro-1-[(2-bromophenoxy)methyl]-1H-pyrazol-3-amine
- 4-chloro-1-[(2-methylphenoxy)methyl]-1H-pyrazol-3-amine
Uniqueness
4-chloro-1-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-amine is unique due to the presence of the fluorophenoxy group, which imparts distinct electronic and steric properties
Biological Activity
4-Chloro-1-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-amine, with the chemical formula CHClF NO, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its antimicrobial properties, potential therapeutic applications, and relevant research findings.
- CAS Number : 1210529-03-5
- Molecular Formula : CHClF NO
- Molecular Weight : 239.66 g/mol
Biological Activity Overview
The biological activities of this compound have been explored primarily in the context of its antimicrobial properties, anticancer potential, and anti-inflammatory effects.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial activities against various pathogens. The compound in focus has shown:
- Minimum Inhibitory Concentration (MIC) : Effective against Staphylococcus aureus and Escherichia coli, with MIC values reported between 0.22 to 0.25 µg/mL for related pyrazole derivatives .
- Biofilm Inhibition : It has been noted for its ability to inhibit biofilm formation, which is crucial in treating chronic infections caused by bacteria .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Target Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| 4a | Staphylococcus aureus | 0.22 | Bactericidal |
| 5a | E. coli | 0.25 | Bactericidal |
| 7b | Staphylococcus epidermidis | 0.24 | Bactericidal |
Anticancer Potential
The anticancer properties of pyrazole derivatives have also been a focal point in recent research. Studies indicate that:
- Compounds similar to this compound exhibit cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells.
- The mechanism of action often involves cell cycle arrest and induction of apoptosis through modulation of key proteins such as Bcl-2 and Bax .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| 21 | HeLa | 4.22 | Apoptosis induction |
| 23a | HepG2 | 6.38 | Cell cycle arrest at G2/M phase |
Case Studies
A notable case study involved the evaluation of a series of pyrazole derivatives where one compound demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the structure-activity relationship (SAR), indicating that specific substitutions on the pyrazole ring significantly enhanced antibacterial efficacy .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-chloro-1-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-amine?
- Methodological Answer : The compound can be synthesized via cyclization reactions using reagents like phosphorus oxychloride (POCl₃) at elevated temperatures (120°C), as demonstrated in analogous pyrazole derivatives. Key steps include:
Cyclization : Formation of the pyrazole core through condensation of hydrazides or hydrazine derivatives with carbonyl-containing precursors .
Functionalization : Introduction of the 2-fluorophenoxy methyl group via nucleophilic substitution or alkylation reactions. For example, reacting chloromethyl intermediates with 2-fluorophenol under basic conditions .
Purity is typically verified using IR, NMR, and mass spectrometry .
Q. How is the structural characterization of this compound performed in academic research?
- Methodological Answer : Structural elucidation involves:
Spectroscopy : IR for functional group identification (e.g., NH₂ stretching at ~3400 cm⁻¹), ¹H/¹³C NMR for substituent assignment (e.g., fluorophenoxy methyl protons at δ 4.5–5.5 ppm) .
X-ray Crystallography : Determines molecular conformation and packing. For related pyrazoles, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 10.2–10.5 Å) are common. Torsion angles (e.g., C3–C4–C5–N6) help assess steric effects .
Q. What safety protocols are recommended for handling this compound in the lab?
- Methodological Answer :
Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal/ocular exposure.
Ventilation : Use fume hoods during synthesis due to potential release of volatile byproducts (e.g., HCl, fluorinated compounds).
Waste Disposal : Neutralize acidic/basic residues before disposal, following institutional guidelines for halogenated waste .
Advanced Research Questions
Q. How can regioselectivity challenges during pyrazole ring formation be addressed?
- Methodological Answer : Regioselectivity is influenced by:
Reagent Choice : Electron-withdrawing groups (e.g., Cl) on the pyrazole core direct substitution to specific positions. For example, POCl₃ enhances electrophilic character at the 4-position .
Temperature Control : Lower temperatures favor kinetic products, while higher temperatures may lead to thermodynamic control. Optimization via trial reactions (e.g., 80°C vs. 120°C) is critical .
Q. What strategies are used to evaluate the antimicrobial activity of this compound?
- Methodological Answer :
In Vitro Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
Structure-Activity Relationship (SAR) : Modifying substituents (e.g., replacing Cl with Br) to assess impact on bioactivity. Analogous compounds show enhanced activity with electron-withdrawing groups .
Q. How can computational methods aid in predicting the compound’s pharmacokinetic properties?
- Methodological Answer :
Molecular Docking : Predict binding affinity to target proteins (e.g., bacterial enzymes) using software like AutoDock.
ADMET Prediction : Tools like SwissADME estimate solubility, permeability, and toxicity. Lipophilicity (LogP) is critical for membrane penetration .
Q. What analytical challenges arise in detecting impurities during synthesis?
- Methodological Answer :
HPLC-MS : Identifies low-abundance byproducts (e.g., dehalogenated derivatives) using reverse-phase C18 columns and electrospray ionization.
NMR Spiking : Confirms impurity structures by adding authentic standards to the sample .
Q. How does crystal packing influence the compound’s physicochemical stability?
- Methodological Answer :
Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-π stacking). For example, fluorophenyl groups may engage in C–H···F interactions, enhancing lattice stability.
Thermogravimetric Analysis (TGA) : Measures decomposition temperatures to assess thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
